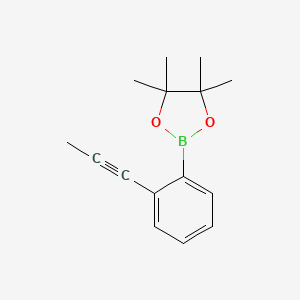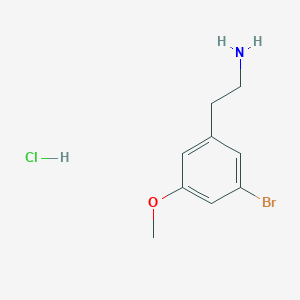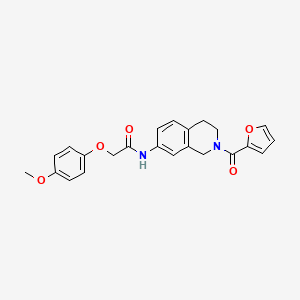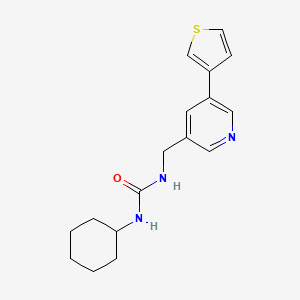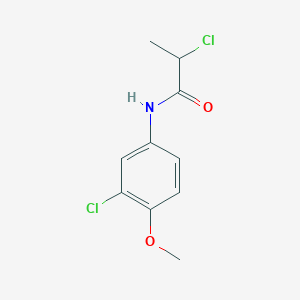![molecular formula C16H18N6 B2981132 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380166-95-8](/img/structure/B2981132.png)
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP, and it is a pyridine-based compound that has a piperazine and pyrimidine ring attached to it. DMPP has been synthesized using various methods, and its unique structure has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
作用機序
DMPP acts as an antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain and other tissues. DMPP binds to the receptor and blocks the ion channel, which leads to a decrease in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action has been studied extensively, and it has been found to be involved in various physiological and pathological processes.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammation. DMPP has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. DMPP has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
DMPP has several advantages as a research tool, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. DMPP has also been found to be stable and easy to synthesize, which makes it an attractive compound for research purposes. However, there are also limitations to the use of DMPP in lab experiments, including its potential toxicity and the need for further studies to understand its long-term effects.
将来の方向性
There are several future directions for the study of DMPP, including its potential use as a therapeutic agent for various diseases. DMPP may also be useful as a research tool for the study of the α7 nicotinic acetylcholine receptor and its role in various physiological and pathological processes. Further studies are needed to understand the long-term effects of DMPP and its potential as a therapeutic agent. Additionally, the development of new synthesis methods for DMPP may lead to improved yields and purity, which would be beneficial for further research.
合成法
DMPP can be synthesized using various methods, including the reaction of 2-chloro-3-cyanopyridine with 5,6-dimethyl-4-piperazinylamine. Another method involves the reaction of 2-amino-3-cyanopyridine with 5,6-dimethyl-4-piperazinylamine in the presence of a catalyst. DMPP has also been synthesized using a solvent-free microwave-assisted method, which provides high yields and purity.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMPP has been found to be a potent antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes. DMPP has also been studied for its potential use as a radioligand for imaging α7 nicotinic acetylcholine receptors in the brain.
特性
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-13(2)19-11-20-15(12)21-6-8-22(9-7-21)16-14(10-17)4-3-5-18-16/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKYZUSEQRDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

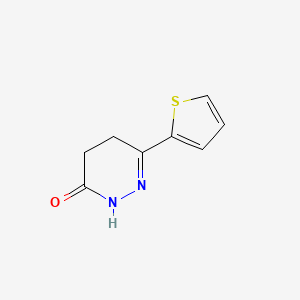
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)

